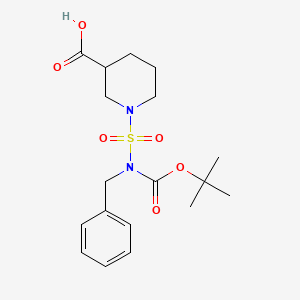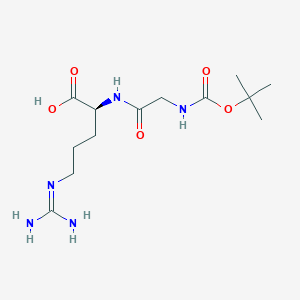
N-Boc-Glycyl-Arginin
Übersicht
Beschreibung
“Boc-gly-arg-OH” is a derivative of arginine and a building block used in peptide chemistry . It can be used for the esterification reaction to synthesize N-Boc amino acid esters for peptide chemistry .
Synthesis Analysis
The synthesis of “Boc-gly-arg-OH” involves the use of tert-butyloxycarbonyl-protected amino acid ionic liquids for dipeptide synthesis . The formation of Boc-protected amines and amino acids is conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O .Molecular Structure Analysis
The molecular formula of “Boc-gly-arg-OH” is C7H13NO4 . The average mass is 175.182 Da and the monoisotopic mass is 175.084457 Da .Chemical Reactions Analysis
“Boc-gly-arg-OH” can be used for the esterification reaction to synthesize N-Boc amino acid esters for peptide chemistry . It can also be used for the synthesis of tripeptide H-Gly-Pro-Glu-OH, analogs of neuroprotective drugs . The Boc group is stable towards most nucleophiles and bases .Physical and Chemical Properties Analysis
“Boc-gly-arg-OH” is a powder with an optical activity of [α]20/D −6.5°, c = 1 in acetic acid . It is suitable for Boc solid-phase peptide synthesis .Wissenschaftliche Forschungsanwendungen
Umweltbewusste Peptidsynthese
N-Boc-Glycyl-Arginin wird bei der Entwicklung umweltfreundlicher Methoden zur Peptidsynthese eingesetzt . Die Boc-Strategie eignet sich für die industrielle Chemie und die grüne Chemie, da im Entschützungsschritt der Boc-Gruppe nur Gase ohne andere Nebenprodukte entstehen . Diese Strategie wird sowohl in flüssigen als auch in Festphasenverfahren unter Verwendung von Boc-Aminosäuren eingesetzt, die auf mikrowellenunterstützten Kupplungsreaktionen von nanometergroßen Reaktanten basieren .
Festphasensynthese von Peptiden
This compound ist ein Baustein für die Festphasensynthese von Peptiden . Es wird bei der Synthese kurzer geschützter Peptidfragmente verwendet, die sich für die Lösungssynthese und die Herstellung von Enzymsubstraten und -inhibitoren eignen .
Veresterungsreaktion
This compound wird in der Veresterungsreaktion zur Synthese von N-Boc-Aminosäureestern für die Peptidchemie verwendet .
Synthese von Tripeptiden
This compound wird bei der Synthese des Tripeptids H-Gly-Pro-Glu-OH verwendet . Diese Tripeptide sind Analoga von neuroprotektiven Medikamenten .
Promotor für die Allylierung von Hydrasonen und Isatin
This compound wirkt als Promotor für die Allylierung von Hydrasonen und Isatin . Dies ist ein wichtiger Schritt bei der Synthese verschiedener organischer Verbindungen.
Herstellung von Peptiden
This compound wird bei der Herstellung von Peptiden verwendet, die als biobasierte Funktionsstoffe viel Aufmerksamkeit erregen . Der Bedarf an Peptiden wächst in allen Bereichen, einschließlich der Pharma- und Biomaterialindustrie .
Wirkmechanismus
Target of Action
Boc-gly-arg-OH, also known as N-tert-butyloxycarbonyl-glycyl-arginine, is a compound that primarily targets specific amino acids in peptide synthesis . The compound’s primary targets are the amino acids glycine and arginine, which play crucial roles in various biological processes.
Mode of Action
The compound interacts with its targets through a process known as amide bond formation . This process involves the coupling of the amino acids glycine and arginine, facilitated by the Boc group. The Boc group serves as a protective group, preventing unwanted side reactions during the synthesis process .
Biochemical Pathways
The action of Boc-gly-arg-OH affects the biochemical pathway of peptide synthesis. The compound’s interaction with its targets leads to the formation of specific peptides, which are crucial components in various biological processes. These peptides can then participate in other biochemical pathways, influencing processes such as protein synthesis and enzymatic reactions .
Result of Action
The result of Boc-gly-arg-OH’s action is the successful synthesis of specific peptides. These peptides can have various molecular and cellular effects, depending on their specific structure and function. For instance, some peptides synthesized using Boc-gly-arg-OH may have roles in signaling pathways, immune responses, or enzymatic reactions .
Action Environment
The action, efficacy, and stability of Boc-gly-arg-OH can be influenced by various environmental factors. For instance, temperature and pH can affect the compound’s stability and its ability to form amide bonds . Additionally, the presence of other compounds in the reaction environment can also influence the action of Boc-gly-arg-OH, potentially leading to side reactions or changes in the compound’s efficacy .
Safety and Hazards
Biochemische Analyse
Biochemical Properties
One significant aspect of Boc-gly-arg-OH’s mechanism of action lies in its role as a protected amino acid derivative, specifically featuring a tert-butyloxycarbonyl (Boc) protecting group attached to the amino group of glycine . This protecting group serves to shield the amino functionality during peptide synthesis, allowing for selective deprotection and subsequent coupling reactions with other amino acids .
Cellular Effects
The specific modification of the C-terminus can prolong the in vivo metabolic half-life of the peptide, reduce the immunogenicity or reduce the toxic side effects. C-terminal amidation can reduce the overall charge of the peptide, but may reduce the solubility of the peptide.
Molecular Mechanism
Boc-gly-arg-OH has been extensively utilized in solid-phase peptide synthesis (SPPS) as a building block for the assembly of peptide chains with precise control over sequence and length . Moreover, researchers have employed Boc-gly-arg-OH as a substrate in enzymatic assays to investigate the specificity and activity of various peptidases and proteases .
Temporal Effects in Laboratory Settings
The stability of Boc-gly-arg-OH is a crucial factor in its use in peptide synthesis. The Boc protecting group allows for the peptide to be stored and used over time without degradation, ensuring the integrity of the peptide for further reactions .
Metabolic Pathways
Boc-gly-arg-OH, as a peptide, is involved in various metabolic pathways. It interacts with enzymes and cofactors during peptide synthesis and degradation. The exact metabolic pathways that Boc-gly-arg-OH is involved in would depend on the specific cellular context and the other amino acids it is combined with during peptide synthesis .
Transport and Distribution
The transport and distribution of Boc-gly-arg-OH within cells and tissues would depend on a variety of factors, including its size, charge, and the specific transporters or binding proteins present in the cells .
Subcellular Localization
The subcellular localization of Boc-gly-arg-OH would depend on the specific cellular context and the other amino acids it is combined with during peptide synthesis . For example, if Boc-gly-arg-OH is part of a peptide that includes a nuclear localization signal, it could be directed to the nucleus of the cell .
Eigenschaften
IUPAC Name |
(2S)-5-(diaminomethylideneamino)-2-[[2-[(2-methylpropan-2-yl)oxycarbonylamino]acetyl]amino]pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25N5O5/c1-13(2,3)23-12(22)17-7-9(19)18-8(10(20)21)5-4-6-16-11(14)15/h8H,4-7H2,1-3H3,(H,17,22)(H,18,19)(H,20,21)(H4,14,15,16)/t8-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJKTURRULDXYQX-QMMMGPOBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(=O)NC(CCCN=C(N)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NCC(=O)N[C@@H](CCCN=C(N)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25N5O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


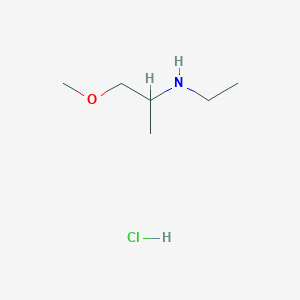
![2-(ethylamino)-N-[4-(morpholin-4-yl)phenyl]acetamide hydrochloride](/img/structure/B1518733.png)
![6-(tert-Butoxycarbonyl)-6-azaspiro[2.5]octane-1-carboxylic acid](/img/structure/B1518734.png)
![2-Bromo-3-(4-bromophenyl)-5,6-dihydroimidazo[2,1-b]thiazole hydrobromide](/img/structure/B1518735.png)
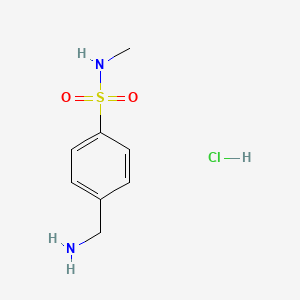

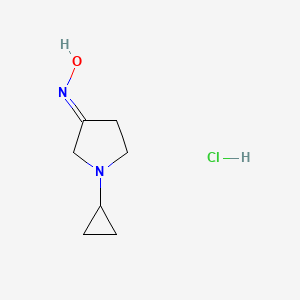

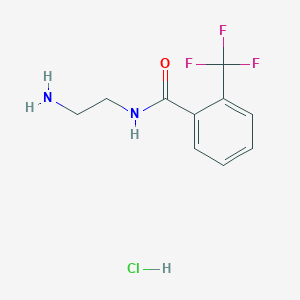

![Methyl[2-phenyl-2-(propan-2-yloxy)ethyl]amine hydrochloride](/img/structure/B1518745.png)
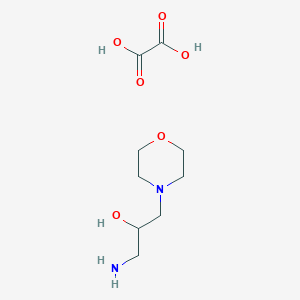
![2-{[(5-Bromothiophen-2-yl)methyl]sulfanyl}ethan-1-amine hydrochloride](/img/structure/B1518752.png)
